molecular formula C4H8O3 B091883 1,4-Dihydroxy-2-butanone CAS No. 140-86-3

1,4-Dihydroxy-2-butanone

Cat. No. B091883
CAS RN: 140-86-3
M. Wt: 104.1 g/mol
InChI Key: XBJODPUPYBBDEM-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-butanone, also known as 4-Hydroxy-2-butanone, is an organic compound with the molecular formula C4H8O3 . It belongs to the class of organic compounds known as beta-hydroxy ketones, which are ketones containing a hydroxyl group attached to the beta-carbon atom, relative to the C=O group . This compound is an important intermediate for vitamin A and fragrances .


Synthesis Analysis

1,4-Dihydroxy-2-butanone is usually produced by the aldol condensation of acetone and formaldehyde . A study has shown that the synthesis of 1,4-Dihydroxy-2-butanone in a supercritical state is fast and has a high production yield . The reaction for the synthesis of 1,4-Dihydroxy-2-butanone is exothermic .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydroxy-2-butanone consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChIKey of the compound is XBJODPUPYBBDEM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,4-Dihydroxy-2-butanone have been studied extensively. For instance, the reaction pathway of 1,4-Dihydroxy-2-butanone supercritical synthesis containing formaldehyde side reactions was proposed .


Physical And Chemical Properties Analysis

1,4-Dihydroxy-2-butanone has a molecular weight of 104.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area of the compound is 57.5 Ų .

Scientific Research Applications

Role in Riboflavin Biosynthesis

1,4-Dihydroxy-2-butanone plays a crucial role in the biosynthesis of riboflavin, also known as vitamin B2 . Riboflavin serves as a precursor for flavocoenzymes (FMN and FAD) and is essential for all living organisms . The two committed enzymatic steps of riboflavin biosynthesis are performed in plants by bifunctional RIBA enzymes comprised of GTP cyclohydrolase II (GCHII) and 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) .

Industrial Riboflavin Production

In industrial riboflavin production, 1,4-Dihydroxy-2-butanone is a key intermediate . One of the proteins encoded by the riboflavin operon of Bacillus subtilis, RibA, was identified as the rate-limiting enzyme in an industrial riboflavin-producing strain . Both enzymatic activities of RibA, the 3,4-dihydroxy-2-butanone 4-phosphate synthase activity located in the N-terminal half of the protein and the GTP cyclohydrolase II activity of the C-terminal domain, are necessary for the improved riboflavin productivity .

Role in Flavocoenzyme Synthesis

1,4-Dihydroxy-2-butanone is involved in the synthesis of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for numerous enzymes (e.g., dehydrogenases, oxidases, reductases) that participate in one- and two-electron oxidation-reduction processes critical for major metabolic pathways in all organisms .

Role in Plant Physiology

In plants, the RIBA proteins, which include 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), are translocated into chloroplasts . This suggests a role for 1,4-Dihydroxy-2-butanone in plant physiology, particularly in processes occurring within the chloroplasts .

Role in Genetic Engineering

The genes encoding the enzymes involved in the synthesis of 1,4-Dihydroxy-2-butanone, such as RibA, can be manipulated for genetic engineering purposes . For example, introducing an additional copy of the ribA gene into the sacB locus of the riboflavin production strain led to improved riboflavin titers and yields of riboflavin on glucose of up to 25% .

Role in Evolutionary Biology

The study of 1,4-Dihydroxy-2-butanone and its associated enzymes can provide insights into evolutionary biology . For instance, the monofunctional, bipartite RIBA3 proteins, which have lost DHBPS activity, evolved early in tracheophyte evolution .

Safety And Hazards

When handling 1,4-Dihydroxy-2-butanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,4-dihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJODPUPYBBDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474858
Record name 1,4-DIHYDROXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-2-butanone

CAS RN

140-86-3
Record name 1,4-Dihydroxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-DIHYDROXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4-Dihydroxy-2-butanone interact with enzymes, and what are the downstream effects?

A: Research indicates that a derivative of 1,4-Dihydroxy-2-butanone, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, acts as an affinity label for enzymes that bind sugar bisphosphates. [, ] One such enzyme is ribulosebisphosphate carboxylase/oxygenase, a crucial enzyme in photosynthesis. Studies have shown that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate modifies specific lysyl and cysteinyl residues in this enzyme, leading to its inactivation. [] This inactivation is prevented by the presence of substrates or competitive inhibitors, suggesting that the modified residues are located within or near the enzyme's active site. [] This interaction provides valuable insights into the enzyme's structure and function.

Q2: What is the structural characterization of 1,4-Dihydroxy-2-butanone?

A: 1,4-Dihydroxy-2-butanone has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. While specific spectroscopic data for 1,4-Dihydroxy-2-butanone is not available within the provided research, its derivatives, like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, have been synthesized and characterized. [, ] These characterizations likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q3: Can you elaborate on the catalytic properties and applications of 1,4-Dihydroxy-2-butanone?

A: While 1,4-Dihydroxy-2-butanone itself may not possess direct catalytic properties, it serves as a valuable precursor in microbial transformations. Studies demonstrate that the methanol yeast Candida boidinii KK912 can oxidize the sec-hydroxyl group of 1,2,4-butanetriol to produce 1,4-Dihydroxy-2-butanone with high yield. [] This biocatalytic process highlights the potential of microbial systems for the efficient and selective synthesis of valuable chemical intermediates like 1,4-Dihydroxy-2-butanone.

Q4: How is 1,4-Dihydroxy-2-butanone involved in microbial stereoinversion processes?

A: Research shows the yeast Sterigmatomyces elviae DSM 70852 can stereo-specifically convert racemic 1,2,4-butanetriol to (S)-1,2,4-butanetriol. [] This process involves the oxidation of (R)-1,2,4-butanetriol to 1,4-Dihydroxy-2-butanone, followed by its reduction to the desired (S)-enantiomer. [] This microbial stereoinversion demonstrates a valuable application of 1,4-Dihydroxy-2-butanone as an intermediate in the production of enantiomerically pure compounds, which are highly sought after in pharmaceutical and fine chemical industries.

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